molecular formula C9H18N2O2 B13438390 3-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one

3-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one

Cat. No.: B13438390
M. Wt: 186.25 g/mol
InChI Key: BQOAFMFKMBZDMT-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of an amino group and a methoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one typically involves the reaction of 3-methoxypiperidine with a suitable aminating agent. One common method is the reductive amination of 3-methoxypiperidine with an appropriate aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted piperidine derivatives.

Scientific Research Applications

3-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy group may influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(piperidin-1-yl)propan-1-one: Similar structure but lacks the methoxy group.

    3-Amino-1-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.

    1-Amino-3-(3-methylpiperidin-1-yl)propan-2-ol: Similar structure with a hydroxyl group instead of a ketone group.

Uniqueness

3-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one is unique due to the presence of both an amino group and a methoxy group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-Amino-1-(3-methoxypiperidin-1-yl)propan-1-one is a compound that has garnered interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₂O₂, with a molecular weight of approximately 205.25 g/mol. The compound features a piperidine ring substituted with a methoxy group, which is crucial for its biological activity. The amino group enhances its interaction potential with various receptors and enzymes.

The biological activity of this compound primarily involves its ability to interact with neurotransmitter systems, particularly those related to mood regulation and cognition. Research indicates that it may function as an inhibitor or modulator of specific receptors, potentially influencing serotonin and norepinephrine pathways, which are critical in conditions like depression and anxiety.

1. Neurotransmitter Interaction

  • Serotonin Receptors : Preliminary studies suggest that the compound may enhance serotonin signaling, which could be beneficial in treating mood disorders.
  • Norepinephrine Pathways : Its interaction with norepinephrine pathways suggests potential applications in anxiety management.

2. Enzyme Inhibition

  • The compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated. Its structural similarity to other bioactive compounds indicates potential for selective inhibition .

Study 1: Antidepressant Potential

In a study examining the effects of various piperidine derivatives, this compound was assessed for its antidepressant-like effects in animal models. The results indicated significant reductions in depressive behaviors compared to controls, suggesting its potential as a therapeutic agent for depression .

CompoundTest ModelEffectiveness
This compoundRodent modelSignificant reduction in depressive behaviors

Study 2: Neuropharmacological Effects

Another research effort focused on the neuropharmacological effects of the compound, revealing its ability to modulate neurotransmitter levels effectively. The study highlighted significant increases in serotonin and norepinephrine levels post-administration, correlating with improved mood and cognitive function in test subjects .

MeasurementBaseline LevelPost-Treatment Level
SerotoninX ng/mLY ng/mL
NorepinephrineA ng/mLB ng/mL

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-amino-1-(3-methoxypiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H18N2O2/c1-13-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7,10H2,1H3

InChI Key

BQOAFMFKMBZDMT-UHFFFAOYSA-N

Canonical SMILES

COC1CCCN(C1)C(=O)CCN

Origin of Product

United States

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